molecular formula C9H12N6 B178000 6-(Pyrrolidin-1-yl)-9H-purin-2-amine CAS No. 18202-53-4

6-(Pyrrolidin-1-yl)-9H-purin-2-amine

Cat. No.: B178000
CAS No.: 18202-53-4
M. Wt: 204.23 g/mol
InChI Key: BPUVBNMGJPXGHT-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)-9H-purin-2-amine is a heterocyclic compound that features both a pyrrolidine ring and a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring purines, which are key components of nucleic acids.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may interact with multiple targets.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different biological profiles.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which may influence the ADME properties of this compound.

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule , which may influence how environmental factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine typically involves the introduction of a pyrrolidine ring to a purine scaffold. One common method involves the nucleophilic substitution reaction where a halogenated purine derivative reacts with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrrolidine in DMF with a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidin-1-yl)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in modulating biological pathways involving purine receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrrolidin-1-yl)-2-pyridinone
  • 6-(Pyrrolidin-1-yl)-2-pyrimidinone
  • 6-(Pyrrolidin-1-yl)-2-pyridone

Uniqueness

6-(Pyrrolidin-1-yl)-9H-purin-2-amine is unique due to its dual ring structure, which combines the properties of both pyrrolidine and purine. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one type of ring.

Properties

IUPAC Name

6-pyrrolidin-1-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUVBNMGJPXGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597659
Record name 6-(Pyrrolidin-1-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-53-4
Record name 6-(1-Pyrrolidinyl)-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18202-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyrrolidin-1-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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